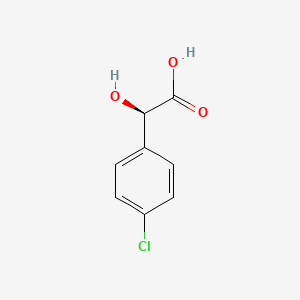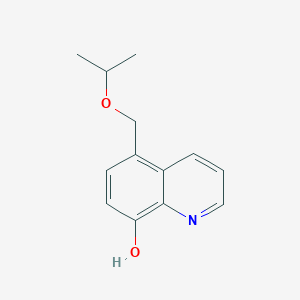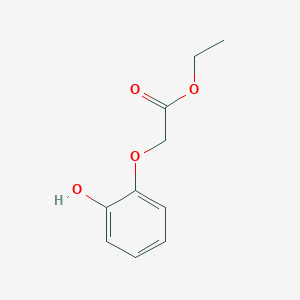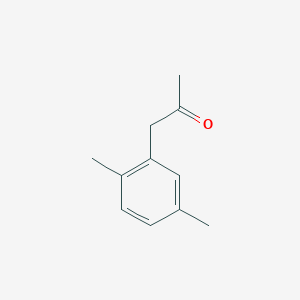
1-(2,5-Dimethylphenyl)propan-2-one
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)propan-2-one is a chemical compound with the molecular formula C11H14O. It has a molecular weight of 162.23 . The IUPAC name for this compound is 1-(2,5-dimethylphenyl)acetone .
Molecular Structure Analysis
The InChI code for 1-(2,5-Dimethylphenyl)propan-2-one is 1S/C11H14O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,7H2,1-3H3 . The compound has a heavy atom count of 12 and a topological polar surface area of 17.1 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.23 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 162.104465066 g/mol .Wissenschaftliche Forschungsanwendungen
X-Ray Structures and Computational Studies
Researchers Nycz, Małecki, Zawiazalec, and Paździorek (2011) conducted a study on several cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one. They used techniques like FTIR, UV–Vis, NMR spectroscopy, and single-crystal X-ray diffraction to characterize these compounds, optimizing their geometries using density functional theory (DFT). This research contributes to understanding the structural and electronic properties of similar compounds, including 1-(2,5-Dimethylphenyl)propan-2-one (Nycz et al., 2011).
Conformational Analyses in Different Environments
Nitek, Kania, Marona, Waszkielewicz, and Żesławska (2020) explored the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are structurally related to 1-(2,5-Dimethylphenyl)propan-2-one. Their work involved X-ray diffraction analysis and emphasized the importance of understanding the conformations of such compounds in different environments (Nitek et al., 2020).
Novel Synthesis Methods
Maghsoodlou, Khandan-Barani, Hazeri, Habibi-khorasani, and Willis (2014) described a one-pot, three-component synthesis of symmetric dialkyl 2,5-bis((2,6-dimethylphenyl)imino)-2,5-dihydrofuran-3,4-dicarboxylate derivatives, demonstrating an innovative approach to synthesizing compounds with structural similarities to 1-(2,5-Dimethylphenyl)propan-2-one (Maghsoodlou et al., 2014).
SAR Analysis of Molecule Antagonists
Urbano, Guerrero, Zhao, Velaparthi, Schaeffer, Brown, Rosen, and Roberts (2011) conducted structure-activity relationship (SAR) analyses on small molecule antagonists of the S1P₄ receptor. They studied compounds including the 2,5-dimethylphenyl analog, providing insights into the molecular interactions and potential therapeutic applications of such compounds (Urbano et al., 2011).
Synthesis and Photophysical Properties
Abelt, Sun, and Everett (2011) reported onthe synthesis and properties of compounds like 1-(6-(dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN). This study contributes to understanding the photophysical properties of similar compounds, highlighting their potential applications in areas such as fluorescence and spectroscopy (Abelt et al., 2011).
Discovery of Nonpeptide Agonists
Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, and Hacksell (2002) discovered nonpeptidic agonists of the urotensin-II receptor, including 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, a structurally related compound to 1-(2,5-Dimethylphenyl)propan-2-one. Their research opens avenues for the development of new pharmacological research tools and drug leads (Croston et al., 2002).
Antagonistic Characterization on Alpha 1-Adrenoceptor
Lu, Zhang, Xia, and Han (2000) studied the antagonistic effect of 1-(2,6-dimethylphenox)-2-(3,4-dimethylphenyl ethylamino) propane hydrochloride on alpha 1-adrenoceptor. This study is relevant as it investigates the interaction of structurally similar compounds with biological receptors, providing insights into potential therapeutic applications (Lu et al., 2000).
Supramolecular Structures of Oximes
Low, Santos, Lima, Brandão, and Gomes (2010) analyzed the hydrogen bonding patterns in oxime structures, including compounds similar to 1-(2,5-Dimethylphenyl)propan-2-one. Their research contributes to a better understanding of the supramolecular structures and interactions of such compounds (Low et al., 2010).
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEUPKZIPXSSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370127 | |
| Record name | 1-(2,5-dimethylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)propan-2-one | |
CAS RN |
53291-89-7 | |
| Record name | 1-(2,5-dimethylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



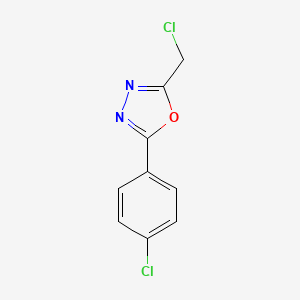

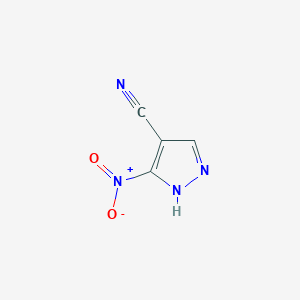
![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)
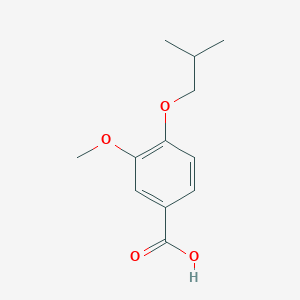
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)
![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)

